molecular formula C20H19ClN2O3 B2767073 3-(3-chloropropanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide CAS No. 888455-36-5

3-(3-chloropropanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

Cat. No. B2767073
CAS RN: 888455-36-5
M. Wt: 370.83
InChI Key: CBDACCBPRPRGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloropropanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzofuran family and has been synthesized using different methods.

Scientific Research Applications

Synthesis and Biological Evaluation

3-(3-chloropropanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide and its derivatives have been synthesized for the development of new bioactive chemical entities. These compounds have been evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. Characterization was performed using techniques such as NMR, IR, Mass, and X-ray crystallography (Lavanya, Sribalan, & Padmini, 2017).

Antibacterial and Antifungal Activities

Some benzofuran compounds, including benzofuran carboxamide derivatives, have been studied for their antibacterial and antifungal activities. These studies have led to the development of compounds with potential medicinal properties, contributing to the field of antibiotic and antifungal drug development (Bodke & Sangapure, 2003).

Antitumor Activity

Research has been conducted on the synthesis of benzofuran derivatives and their potential antitumor activities. These studies explore the possibilities of using these compounds in cancer treatment, focusing on their mechanisms of action and efficacy against various cancer cell lines (Stevens et al., 1984).

Microwave-Assisted Synthesis for Medicinal Applications

There has been development in the microwave-assisted synthesis of benzofuran-2-carboxamides, which are of significant biological and medicinal importance. This method has led to the discovery of compounds with anti-inflammatory, analgesic, and antipyretic properties, highlighting the efficiency of microwave-assisted synthesis in drug development (Xie et al., 2014).

properties

IUPAC Name

3-(3-chloropropanoylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-2-13-7-9-14(10-8-13)22-20(25)19-18(23-17(24)11-12-21)15-5-3-4-6-16(15)26-19/h3-10H,2,11-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDACCBPRPRGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.